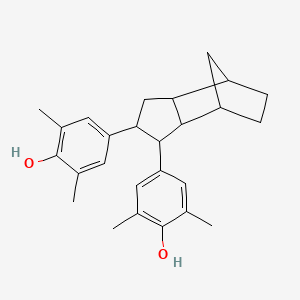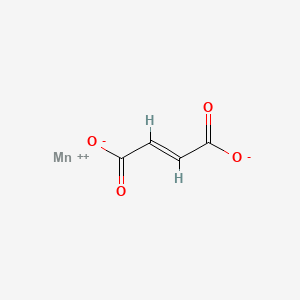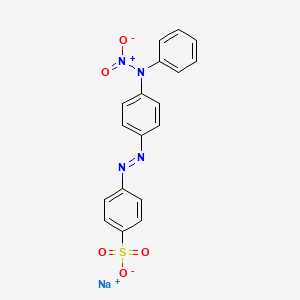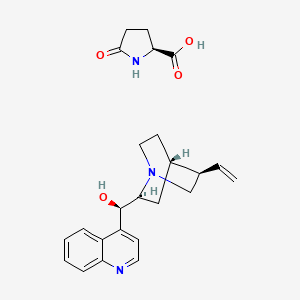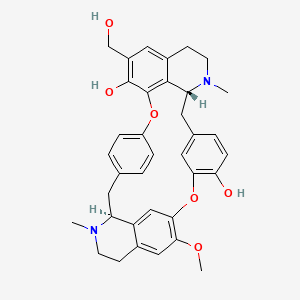
Tubocuraran-7',12'-diol, 6,6'-dimethoxy-2,2'-dimethyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubocuraran-7’,12’-diol, 6,6’-dimethoxy-2,2’-dimethyl-, monohydrochloride is a chemical compound with the molecular formula C36H38N2O6. It is known for its complex structure and significant applications in various fields, including medicine and chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tubocuraran-7’,12’-diol, 6,6’-dimethoxy-2,2’-dimethyl-, monohydrochloride involves multiple steps, including the methylation of specific hydroxyl groups and the formation of the monohydrochloride salt. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous monitoring systems to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Tubocuraran-7’,12’-diol, 6,6’-dimethoxy-2,2’-dimethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Tubocuraran-7’,12’-diol, 6,6’-dimethoxy-2,2’-dimethyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a neuromuscular blocking agent.
Wirkmechanismus
The mechanism of action of Tubocuraran-7’,12’-diol, 6,6’-dimethoxy-2,2’-dimethyl-, monohydrochloride involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. By binding to these receptors, it inhibits the action of acetylcholine, leading to neuromuscular blockade. This mechanism is similar to that of other non-depolarizing neuromuscular blocking agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tubocurarine: Another non-depolarizing neuromuscular blocking agent with a similar mechanism of action.
Chondrocurine: Shares structural similarities and pharmacological properties with Tubocuraran-7’,12’-diol, 6,6’-dimethoxy-2,2’-dimethyl-, monohydrochloride.
Uniqueness
Tubocuraran-7’,12’-diol, 6,6’-dimethoxy-2,2’-dimethyl-, monohydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and pharmacological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Eigenschaften
CAS-Nummer |
93963-15-6 |
|---|---|
Molekularformel |
C36H38N2O6 |
Molekulargewicht |
594.7 g/mol |
IUPAC-Name |
(1S,16R)-10-(hydroxymethyl)-25-methoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol |
InChI |
InChI=1S/C36H38N2O6/c1-37-12-10-23-18-32(42-3)33-19-27(23)28(37)14-21-4-7-26(8-5-21)43-36-34-24(17-25(20-39)35(36)41)11-13-38(2)29(34)15-22-6-9-30(40)31(16-22)44-33/h4-9,16-19,28-29,39-41H,10-15,20H2,1-3H3/t28-,29+/m0/s1 |
InChI-Schlüssel |
RPJLOBDXSJNRGO-URLMMPGGSA-N |
Isomerische SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)CO)C)OC |
Kanonische SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)CO)C)OC |
Verwandte CAS-Nummern |
477-58-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





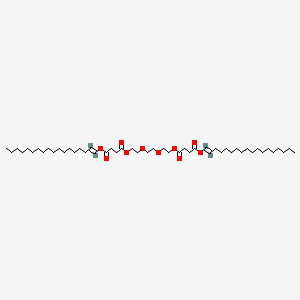

![5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12684722.png)
